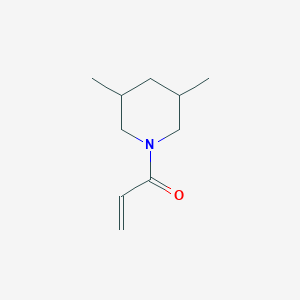

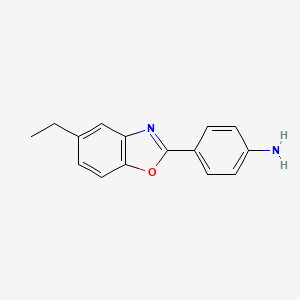

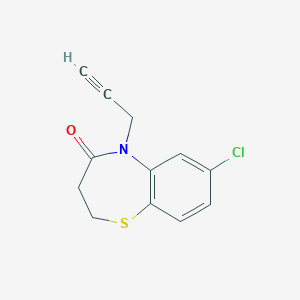

![molecular formula C14H22N4O B2579895 2-{4-[(4-甲基苯基)甲基]哌嗪-1-基}乙酰肼 CAS No. 893726-97-1](/img/structure/B2579895.png)

2-{4-[(4-甲基苯基)甲基]哌嗪-1-基}乙酰肼

描述

The compound “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” is a derivative of piperazine . Piperazine is a common structural motif found in agrochemicals and pharmaceuticals, in part due to its ability to positively modulate the pharmacokinetic properties of a drug substance . The incorporation of this heterocycle into biologically active compounds can be accomplished through a Mannich reaction .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide”, can be accomplished through a Mannich reaction . This involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide” include aminomethylation reaction of 4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with 4-(4-bromophenyl)piperazine and formaldehyde .科学研究应用

抗癌活性

最近的研究集中在合成具有潜在抗癌活性的新型化合物上。例如,合成了 N-苯基-2-(2-((4-苯基哌嗪-1-基)甲基)-1H-苯并[d]咪唑-1-基)乙酰胺,并显示出对人宫颈癌(HeLa)、人乳腺癌(MCF-7)和人胚肾(HEK 293)细胞系具有显着的体外抗癌活性,其中化合物 7k 对 HeLa 和 MCF-7 细胞系表现出最高的活性 (Boddu 等人,2018)。

抗菌和抗真菌活性

已经合成并评估了含有哌嗪和乙酰肼部分的化合物,以了解它们的抗菌和抗真菌活性。例如,合成了新的含哌嗪的腙衍生物,并检查了它们潜在的抗胆碱酯酶活性,显示出对 AChE 和 BuChE 酶的显着抑制作用 (Kaya 等人,2016)。另一项研究报告了合成新的 1,2,4-三唑衍生物,这些衍生物对各种微生物表现出良好至中等的抗菌活性,突出了它们作为抗菌剂的潜力 (Demirbaş 等人,2010)。

抗胆碱酯酶活性

已经探索了 2-{4-[(4-甲基苯基)甲基]哌嗪-1-基}乙酰肼衍生物的抗胆碱酯酶作用,这可能对治疗阿尔茨海默病等神经退行性疾病有影响。一项研究报告了噻唑-哌嗪作为乙酰胆碱酯酶抑制剂的设计、合成和评估,证明了对 AChE 酶的显着抑制作用,表明具有治疗阿尔茨海默病的潜力 (Yurttaş 等人,2013)。

生物膜抑制

抑制细菌生物膜形成的能力是含有哌嗪基序的化合物的另一个关键应用。一系列新颖的双(吡唑-苯并呋喃)杂化物,具有哌嗪连接基,表现出有效的细菌生物膜和 MurB 酶抑制活性,显示出作为抗菌剂的潜力,尤其是针对耐药菌株 (Mekky & Sanad,2020)。

安全和危害

未来方向

作用机制

Target of Action

Compounds with similar structures, such as those containing a piperazine moiety, have been found to interact with a variety of targets, including g protein-coupled receptors like alpha1-adrenergic receptors .

Mode of Action

It is known that piperazine derivatives can modulate the pharmacokinetic properties of drug substances . They can interact with their targets and cause changes that lead to their therapeutic effects .

Biochemical Pathways

Compounds with similar structures have been found to affect various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Similar compounds have been found to have a range of effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can influence the action of many compounds .

生化分析

Biochemical Properties

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The compound’s interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity. This inhibition can lead to increased levels of acetylcholine, which may have therapeutic implications for conditions like Alzheimer’s disease.

Cellular Effects

The effects of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving neurotransmitters . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity . This binding can result in either inhibition or activation of the target molecules. For example, its interaction with acetylcholinesterase leads to enzyme inhibition, while its binding to certain receptors may activate signaling pathways that regulate gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are consistent in both in vitro and in vivo studies, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced symptoms of neurological disorders . At higher doses, it can cause toxic effects, including cellular damage and adverse behavioral changes. These findings highlight the importance of dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a crucial role in the metabolism of various drugs and xenobiotics . The compound’s metabolism leads to the formation of several metabolites, which can further interact with other biomolecules, affecting metabolic flux and metabolite levels within the cell.

Transport and Distribution

The transport and distribution of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for transport proteins, which determine its accumulation in target tissues.

Subcellular Localization

The subcellular localization of 2-{4-[(4-Methylphenyl)methyl]piperazin-1-yl}acetohydrazide is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the nucleus, mitochondria, and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that guide the compound to its site of action. The precise localization allows the compound to interact with its target biomolecules effectively, modulating cellular processes and responses.

属性

IUPAC Name |

2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O/c1-12-2-4-13(5-3-12)10-17-6-8-18(9-7-17)11-14(19)16-15/h2-5H,6-11,15H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVDVVPNMJAGYHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

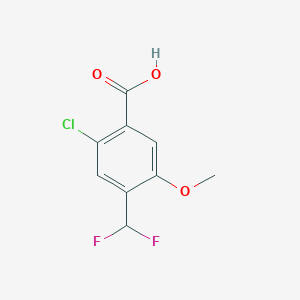

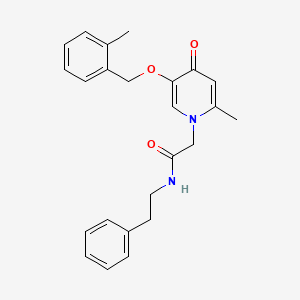

![N-(2,6-Dimethylphenyl)-2-{[4-(4-fluorophenyl)-7,8-dimethyl-3H-1,5-benzodiazepin-2-YL]sulfanyl}acetamide](/img/structure/B2579815.png)

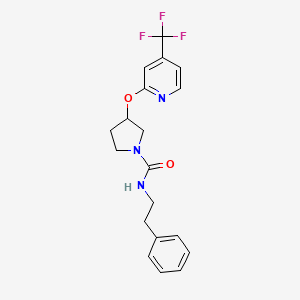

![N2-[2-(Trifluoromethyl)phenyl]pyrimidine-2,5-diamine](/img/structure/B2579821.png)

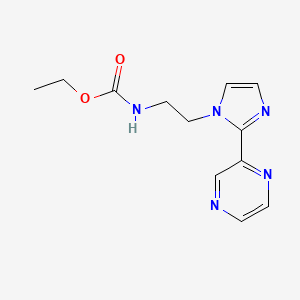

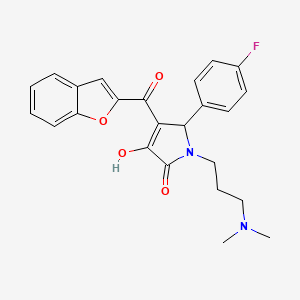

![N-(3,4-dimethylphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2579823.png)

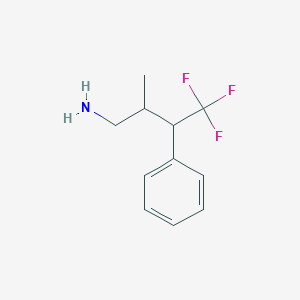

![1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine](/img/structure/B2579831.png)